

Critical Micelle Concentration of DSPE-PEG-OH 2000: A Technical Guide

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Compound of Interest

Compound Name: DSPE-PEG-OH, MW 2000

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This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH 2000). Understanding the CMC is crucial for the effective design and application of this versatile phospholipid in drug delivery systems, such as liposomes and micelles. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and provides visual representations of the underlying processes.

Introduction to DSPE-PEG-OH 2000

DSPE-PEG-OH 2000 is an amphiphilic block copolymer consisting of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene glycol (PEG) chain with a terminal hydroxyl group.^{[1][2][3]} This structure allows DSPE-PEG-OH 2000 to self-assemble in aqueous solutions to form micelles, which are core-shell nanostructures capable of encapsulating hydrophobic drugs.^{[1][2]} The PEGylated surface of these micelles provides a steric barrier that can reduce clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.^[4] The terminal hydroxyl group offers a site for further chemical modification and conjugation of targeting ligands.^{[1][2]}

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual DSPE-PEG-OH 2000 molecules (unimers) begin to associate to form micelles. Below the CMC, the molecules exist predominantly as monomers in solution.

Above the CMC, there is a dynamic equilibrium between monomers and micelles. A low CMC value is often desirable for in vivo applications, as it indicates greater stability of the micelles upon dilution in the bloodstream.[\[5\]](#)[\[6\]](#)

Quantitative Data: Critical Micelle Concentration of DSPE-PEG 2000

The CMC of DSPE-PEG 2000 is influenced by factors such as the solvent, temperature, and ionic strength of the medium.[\[7\]](#) The following table summarizes reported CMC values from various studies.

CMC Value (Molar)	CMC Value (μM)	Solvent/Medium	Temperature (°C)	Method	Reference
1.8×10^{-5} mol L ⁻¹	18 μM	Aqueous medium	25	Spectrofluorimetry (Pyrene probe)	[8]
$1.0 - 2.0 \times 10^{-5}$ M	10 - 20 μM	Pure water	Not Specified	Fluorescence (DPH probe)	[7]
$0.5 - 1.0 \times 10^{-6}$ M	0.5 - 1.0 μM	HEPES buffered saline	Not Specified	Fluorescence (DPH probe)	[7]
$\sim 1 \times 10^{-6}$ M	~ 1 μM	Not Specified	Not Specified	Not Specified	[5]
$0.5 - 1.5 \times 10^{-6}$ M	0.5 - 1.5 μM	Not Specified	Not Specified	Fluorescence probe	[9]

Note: DSPE-PEG-OH 2000 is often used interchangeably with DSPE-PEG 2000 in the literature when discussing CMC, as the terminal group (hydroxyl vs. methoxy) has a minor impact on the self-assembly behavior driven by the lipid and PEG chain.

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy

A widely used method for determining the CMC of DSPE-PEG 2000 is fluorescence spectroscopy, often employing a hydrophobic fluorescent probe such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH).[7][8] The principle of this method relies on the change in the fluorescent properties of the probe as it partitions from the polar aqueous environment into the nonpolar, hydrophobic core of the micelles.

Materials and Equipment:

- DSPE-PEG-OH 2000
- Pyrene (fluorescent probe)
- High-purity water or appropriate buffer (e.g., HEPES buffered saline)
- Spectrofluorometer
- Volumetric flasks and pipettes
- Filtration system (e.g., 0.22 μm polycarbonate membranes)
- Magnetic stirrer and stir bars

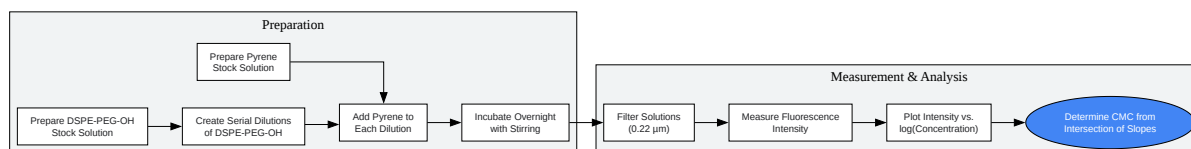
Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of DSPE-PEG-OH 2000 in the desired aqueous medium at a concentration well above the expected CMC.
 - Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
- Sample Preparation:
 - Prepare a series of aqueous dispersions of DSPE-PEG-OH 2000 by serial dilution from the stock solution, covering a concentration range both below and above the anticipated CMC (e.g., 10^{-4} to 10^{-6} mol L⁻¹). [8]

- To each DSPE-PEG-OH 2000 dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low and constant across all samples.
- The mixtures are typically incubated, often overnight with stirring at a controlled temperature (e.g., 25 °C), to ensure equilibrium is reached.[8]
- Removal of Free Pyrene:
 - To eliminate the signal from undissolved pyrene, the solutions are filtered through a 0.22 µm polycarbonate membrane.[8]
- Fluorescence Measurement:
 - Measure the fluorescence intensity of the pyrene probe in each sample using a spectrofluorometer. For pyrene, the emission spectrum is typically recorded, and the ratio of the intensity of the first and third vibronic peaks (I_1/I_3) is often used as it is sensitive to the polarity of the probe's microenvironment. A decrease in the I_1/I_3 ratio indicates the partitioning of pyrene into the hydrophobic micellar core. Alternatively, the overall fluorescence intensity can be monitored.[8]
- Data Analysis:
 - Plot the fluorescence intensity (or the I_1/I_3 ratio) as a function of the logarithm of the DSPE-PEG-OH 2000 concentration.[8]
 - The resulting plot will typically show two distinct regions with different slopes. The CMC is determined from the intersection of the two lines fitted to these regions.[8]

Visualizations

Experimental Workflow for CMC Determination



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Caption: Workflow for CMC determination using fluorescence spectroscopy.

Self-Assembly of DSPE-PEG-OH 2000 into Micelles

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